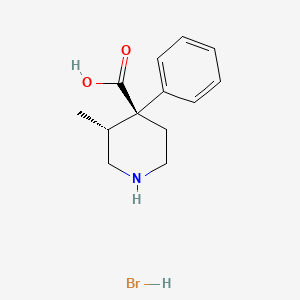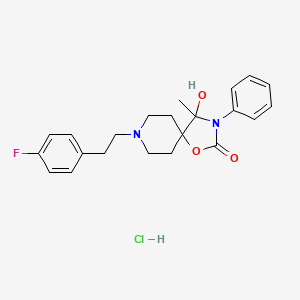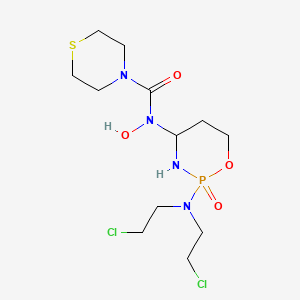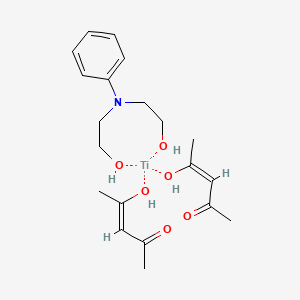
Bis(pentane-2,4-dionato-O,O')((2,2'-(phenylimino)bis(ethanolato))(2-)-N,O,O')titanium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound bis-(Pentane-2,4-dionato-O,O’)[2,2’-(phenylimino)bis[ethanolato]-N,O,O’]titanium is a titanium complex with significant applications in various fields. It is known for its stability and reactivity, making it a valuable compound in both academic research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of bis-(Pentane-2,4-dionato-O,O’)[2,2’-(phenylimino)bis[ethanolato]-N,O,O’]titanium typically involves the reaction of titanium tetrachloride with acetylacetone and 2,2’-(phenylimino)bis[ethanol]. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually refluxed for several hours, followed by purification through recrystallization or column chromatography.
Industrial Production Methods: In industrial settings, the production of this titanium complex may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity reagents and solvents is crucial to avoid contamination and ensure the desired properties of the final product.
化学反応の分析
Types of Reactions:
- Oxidation : The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or ozone.
- Reduction : Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
- Substitution : The ligand exchange reactions are common, where the acetylacetonate or phenyliminoethanolato ligands can be replaced by other ligands under appropriate conditions.
- Oxidation : Hydrogen peroxide, ozone, and other peroxides.
- Reduction : Sodium borohydride, lithium aluminum hydride.
- Substitution : Various ligands such as phosphines, amines, or other diketones.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield titanium dioxide complexes, while substitution reactions can produce a variety of titanium-ligand complexes.
科学的研究の応用
Chemistry: In chemistry, bis-(Pentane-2,4-dionato-O,O’)[2,2’-(phenylimino)bis[ethanolato]-N,O,O’]titanium is used as a catalyst in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds. It is also employed in the preparation of advanced materials, such as metal-organic frameworks (MOFs) and coordination polymers.
Biology and Medicine: In biological and medical research, this compound is explored for its potential as an anticancer agent due to its ability to interact with DNA and proteins. It is also studied for its antimicrobial properties and potential use in drug delivery systems.
Industry: In industrial applications, the compound is used in the production of high-performance coatings, adhesives, and sealants. Its stability and reactivity make it suitable for use in harsh environments, such as aerospace and automotive industries.
作用機序
The mechanism of action of bis-(Pentane-2,4-dionato-O,O’)[2,2’-(phenylimino)bis[ethanolato]-N,O,O’]titanium involves its ability to coordinate with various substrates through its titanium center. The titanium atom can form strong bonds with oxygen, nitrogen, and other donor atoms, facilitating various catalytic and biological processes. The compound can also interact with cellular components, leading to its potential therapeutic effects.
類似化合物との比較
Similar Compounds:
- Titanium (IV) diisopropoxide bis(acetylacetonate) : This compound is similar in structure and reactivity, often used in similar applications such as catalysis and material synthesis.
- Titanium (IV) bis(2,4-pentanedionate) : Another closely related compound with similar properties and uses.
- Beryllium bis(2,4-pentanedionato) : Although not a titanium compound, it shares similar ligand structures and can be used in comparative studies.
Uniqueness: The uniqueness of bis-(Pentane-2,4-dionato-O,O’)[2,2’-(phenylimino)bis[ethanolato]-N,O,O’]titanium lies in its specific ligand arrangement, which provides distinct reactivity and stability. This makes it particularly valuable in applications requiring precise control over reactivity and stability, such as in advanced material synthesis and biomedical research.
特性
CAS番号 |
94233-31-5 |
|---|---|
分子式 |
C20H31NO6Ti |
分子量 |
429.3 g/mol |
IUPAC名 |
2-[N-(2-hydroxyethyl)anilino]ethanol;(Z)-4-hydroxypent-3-en-2-one;titanium |
InChI |
InChI=1S/C10H15NO2.2C5H8O2.Ti/c12-8-6-11(7-9-13)10-4-2-1-3-5-10;2*1-4(6)3-5(2)7;/h1-5,12-13H,6-9H2;2*3,6H,1-2H3;/b;2*4-3-; |
InChIキー |
BBPQWWAKMCOCEZ-QDMRRLORSA-N |
異性体SMILES |
C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.C1=CC=C(C=C1)N(CCO)CCO.[Ti] |
正規SMILES |
CC(=CC(=O)C)O.CC(=CC(=O)C)O.C1=CC=C(C=C1)N(CCO)CCO.[Ti] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



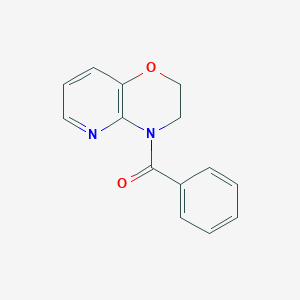


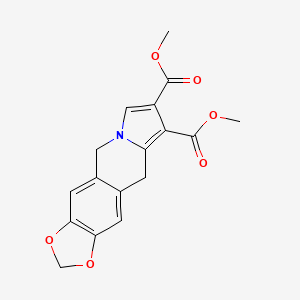


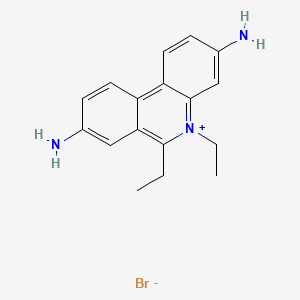
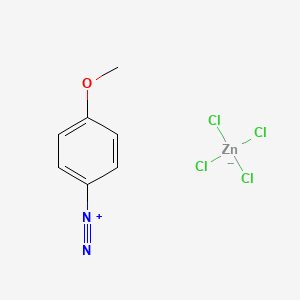
![(4R)-N-[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-1-ethyl-2,6-dioxo-1,3-diazinane-4-carboxamide](/img/structure/B15182073.png)

